

Introduction: The Promise of Azulene Scaffolds in Modern Therapeutics

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Compound of Interest

Compound Name: 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde

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Guaiazulene, a naturally occurring bicyclic aromatic hydrocarbon, and its derivatives have long been recognized for their diverse and potent biological activities.^{[1][2]} These sesquiterpenoids, known for their characteristic deep blue or violet color, are key components of essential oils from plants like chamomile and have been utilized in traditional medicine for their anti-inflammatory properties.^[2] In the landscape of contemporary drug discovery, the guaiazulene scaffold presents a compelling starting point for the synthesis of novel therapeutic agents. Its unique electronic structure and reactivity allow for targeted chemical modifications, leading to derivatives with enhanced efficacy and specificity.

Among these derivatives, 3-Formylguaiazulene emerges as a molecule of significant interest. The introduction of a reactive aldehyde (formyl) group at the 3-position of the guaiazulene core creates a versatile chemical handle for further synthesis and a key pharmacophore contributing to its biological profile. This guide offers a comprehensive technical overview of 3-Formylguaiazulene, designed for researchers and drug development professionals. We will delve into its chemical structure, physicochemical properties, synthesis, and known biological activities, providing a foundational understanding of its potential as a candidate for drug development.

Section 1: Chemical Structure and Physicochemical Properties

3-Formylguaiaculene, systematically named (7-isopropyl-1,4-dimethylazulen-3-yl)methanal, is a direct derivative of guaiaculene. The core structure is a bicyclic, non-benzenoid aromatic system composed of a fused five-membered and seven-membered ring, which is responsible for its unique color and electronic properties. The formyl group (-CHO) is attached to the C3 position of the electron-rich five-membered ring.

The inherent polarity and reactivity of the aldehyde group, combined with the lipophilic guaiaculene backbone, result in a molecule with a distinct set of properties that influence its solubility, stability, and biological interactions.

Table 1: Physicochemical and Spectroscopic Properties of 3-Formylguaiaculene

Property	Value	Reference
Molecular Formula	$C_{16}H_{18}O$	PubChem
Molecular Weight	226.31 g/mol	PubChem
Appearance	Typically a colored solid (e.g., blue, violet, or green crystals)	General Knowledge
Melting Point	81-83 °C	Sigma-Aldrich
Solubility	Soluble in organic solvents like chloroform, dichloromethane, and acetone. Sparingly soluble in water.	General Chemical Principles
IR Spectroscopy (ν , cm^{-1})	~1650-1700 (C=O stretch, conjugated aldehyde)	[3]
1H NMR Spectroscopy (δ , ppm)	~10.5 (s, 1H, -CHO), ~8.5-7.0 (m, aromatic protons), ~3.0 (septet, 1H, -CH(CH ₃) ₂), ~2.5 (s, 3H, -CH ₃), ~1.3 (d, 6H, -CH(CH ₃) ₂)	General Spectroscopic Principles
^{13}C NMR Spectroscopy (δ , ppm)	~190 (-CHO), ~150-120 (aromatic carbons)	General Spectroscopic Principles
Mass Spectrometry (m/z)	226 [M] ⁺	Calculated

Section 2: Synthesis via Vilsmeier-Haack Formylation

The most direct and widely employed method for the synthesis of 3-Formylguaiazulene is the Vilsmeier-Haack reaction.^{[4][5]} This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.^{[6][7]} The key to this transformation is the in-situ generation of the "Vilsmeier reagent," a chloromethyliminium salt, which acts as a mild electrophile.^{[4][8]}

Causality of Experimental Design

The choice of guaiazulene as the substrate is critical. Its azulene core is highly electron-rich, particularly at the 1 and 3 positions of the five-membered ring, making it highly susceptible to electrophilic aromatic substitution. The Vilsmeier reagent, formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), is a sufficiently reactive electrophile to attack this activated ring system but is mild enough to prevent unwanted side reactions or degradation of the sensitive azulene structure.^{[7][8]} The subsequent hydrolysis step is essential to convert the intermediate iminium salt into the final aldehyde product.

Experimental Protocol: Synthesis of 3-Formylguaiazulene

Materials:

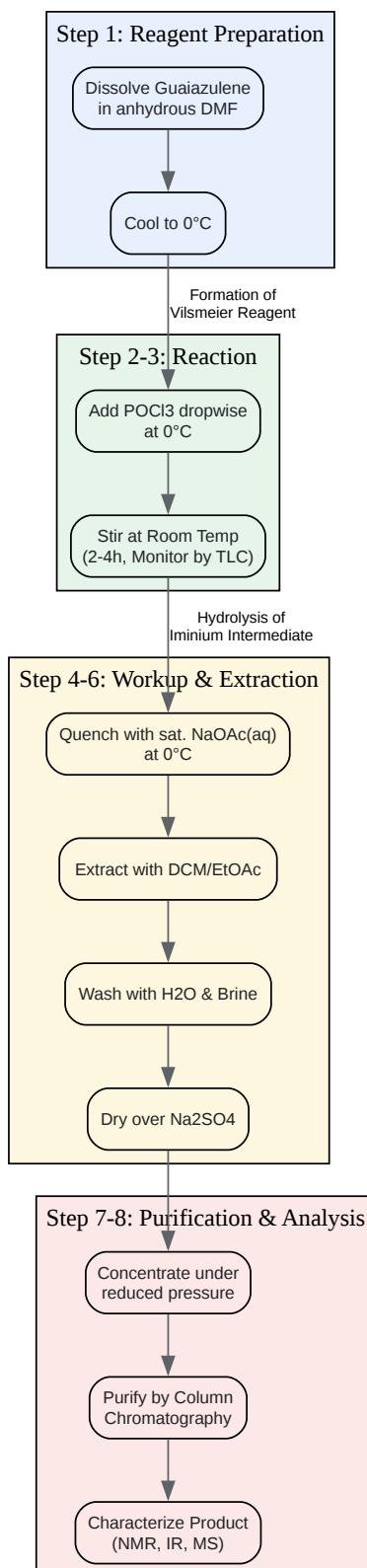
- Guaiazulene (1.0 eq)
- N,N-Dimethylformamide (DMF) (solvent and reagent)
- Phosphoryl chloride (POCl₃) (1.2 eq)
- Dichloromethane (DCM) (optional solvent)
- Saturated sodium acetate solution
- Deionized water
- Anhydrous sodium sulfate (Na₂SO₄)

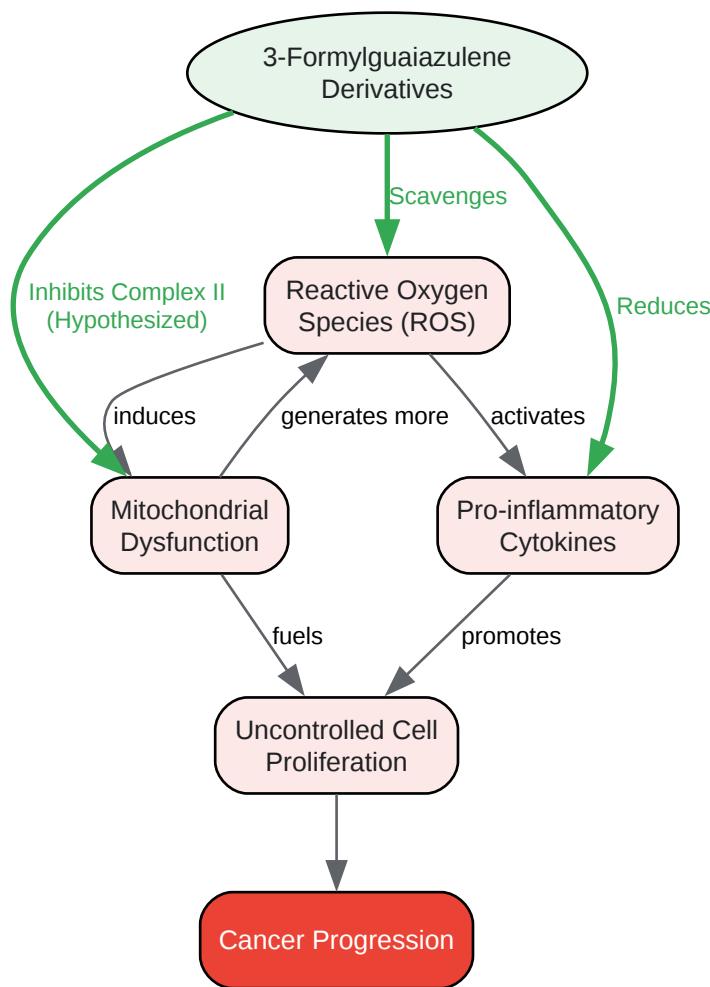
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

Procedure:

- Reagent Preparation (Vilsmeier Reagent Formation): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve Guaiaculene (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
- Electrophilic Addition: Slowly add phosphoryl chloride (1.2 eq) dropwise to the cooled solution over 30 minutes. Maintain the temperature at 0 °C. The causality here is to control the exothermic reaction and ensure the stable formation of the Vilsmeier reagent.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching and Hydrolysis: Once the reaction is complete, cool the mixture back to 0 °C and slowly add a saturated aqueous solution of sodium acetate. This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic byproducts. Stir vigorously for 30 minutes.
- Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane or ethyl acetate (3 x 50 mL). The organic layers are combined.
- Washing and Drying: Wash the combined organic layers with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent.
- Characterization: The purified fractions containing the product are combined, the solvent is evaporated, and the resulting solid is characterized by NMR, IR, and mass spectrometry to confirm its structure and purity.

Visualization of the Synthesis Workflow





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